Home > Products > Screening Compounds P120547 > 34a-Deoxy-rifamycin W
34a-Deoxy-rifamycin W -

34a-Deoxy-rifamycin W

Catalog Number: EVT-1582426
CAS Number:
Molecular Formula: C35H45NO10
Molecular Weight: 639.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
34a-Deoxy-rifamycin W is an azamacrocycle and a lactam.
Overview

34a-Deoxy-rifamycin W is a significant compound in the rifamycin class of antibiotics, which are known for their effectiveness against various bacterial infections, particularly those caused by Mycobacterium tuberculosis. This compound serves as a precursor in the biosynthesis of rifamycin W, which is a critical intermediate in the production of more complex rifamycins. The exploration of 34a-deoxy-rifamycin W has provided insights into the biosynthetic pathways and potential modifications that enhance the efficacy of rifamycin derivatives.

Source and Classification

34a-Deoxy-rifamycin W is derived from the actinobacterium Amycolatopsis mediterranei, which is known for its ability to produce rifamycins. This compound belongs to the ansamycin class of antibiotics, characterized by their unique polyketide structures. The classification of 34a-deoxy-rifamycin W can be understood within the broader context of rifamycin biosynthesis, where it acts as an early macrocyclic intermediate leading to more complex structures like rifamycin B and rifamycin S.

Synthesis Analysis

Methods and Technical Details

The synthesis of 34a-deoxy-rifamycin W involves several steps, primarily through fermentation processes utilizing Amycolatopsis mediterranei. The isolation process typically includes:

  1. Fermentation: Cultures are grown under controlled conditions, often on specific media that promote antibiotic production.
  2. Extraction: Crude extracts are obtained using solvents such as ethyl acetate or methanol.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate 34a-deoxy-rifamycin W from other metabolites.

The biosynthetic pathway leading to this compound has been elucidated through genetic studies and chemical analyses, demonstrating its derivation from rifamycin Z via oxidation and decyclization processes at specific carbon positions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 34a-deoxy-rifamycin W features a complex polyketide backbone with multiple functional groups. Key structural characteristics include:

  • Molecular Formula: C₃₃H₃₉N₃O₉
  • Molecular Weight: Approximately 585.68 g/mol
  • Nuclear Magnetic Resonance (NMR) Data: The compound's structure has been confirmed through various spectroscopic techniques, including NMR, which provides detailed information about the carbon and hydrogen environments within the molecule .
Chemical Reactions Analysis

Reactions and Technical Details

34a-Deoxy-rifamycin W undergoes several chemical transformations during its biosynthesis:

  1. Oxidation Reactions: The conversion from its precursor involves oxidation at specific carbon centers, notably at C-34a, leading to structural changes that define its final form.
  2. Decyclization Processes: These reactions are crucial for transforming simpler precursors into the more complex structures characteristic of rifamycins.
  3. Biotransformation Studies: Research indicates that 34a-deoxy-rifamycin W can be further modified enzymatically to yield various analogs with differing biological activities .
Mechanism of Action

Process and Data

The mechanism by which 34a-deoxy-rifamycin W exerts its antibacterial effects primarily involves inhibition of bacterial RNA synthesis. This action is facilitated by binding to bacterial DNA-dependent RNA polymerase, which prevents transcription:

  • Binding Site: The compound interacts with the enzyme's active site, blocking the elongation of RNA chains.
  • Efficacy Against Mycobacteria: Its derivatives have shown significant activity against Mycobacterium tuberculosis, making it a valuable component in antibiotic therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a reddish or orange solid.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but poorly soluble in water.
  • Stability: Stability under various pH conditions varies; it is generally stable under neutral conditions but may degrade under extreme acidic or basic environments.

Relevant data from studies indicate that the compound maintains its structural integrity during standard storage conditions but may require careful handling due to potential reactivity under certain conditions .

Applications

Scientific Uses

34a-Deoxy-rifamycin W has several important applications in scientific research:

  1. Antibiotic Development: It serves as a precursor for synthesizing more potent rifamycin derivatives.
  2. Biosynthetic Studies: Researchers utilize this compound to study the biosynthetic pathways of rifamycins, enhancing understanding of antibiotic production in actinobacteria.
  3. Pharmacological Research: Its derivatives are explored for their potential use in treating resistant bacterial infections, particularly in tuberculosis therapy .
Biosynthesis and Pathway Elucidation

Role in Rifamycin B Biosynthetic Pathways

34a-Deoxy-rifamycin W occupies a critical branch point in rifamycin biosynthesis, serving as a precursor for both the main rifamycin B pathway and alternative shunt routes. In Amycolatopsis mediterranei, this compound emerges following the assembly of the polyketide backbone by a type I modular polyketide synthase (PKS) using 3-amino-5-hydroxybenzoic acid (AHBA) as the aromatic starter unit. The PKS incorporates two acetate and eight propionate extender units to form the uncyclized chain, which undergoes macrocyclization to yield 34a-deoxy-rifamycin W as the first isolable macrocyclic intermediate [1] [8]. Genetic studies confirm that disruption of PKS genes (e.g., rifA-E) halts production of this intermediate, emphasizing its position as the earliest committed intermediate in the ansamycin framework construction [8].

Identification as an Early Macrocyclic Intermediate

The structural characterization of 34a-deoxy-rifamycin W was achieved through advanced spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Isolated from the A. mediterranei mutant strain F1/24, this compound lacks the C34a hydroxyl group present in its direct descendant, rifamycin W. Key NMR features include distinctive olefinic proton signals (H-12/H-29) and the absence of C34a oxygenation, confirming its identity as the earliest macrocyclic intermediate in the pathway. Its isolation demonstrated that C34a hydroxylation occurs after macrocycle formation, resolving prior uncertainties about the timing of this modification [1] [9].

Shunt Pathway Dynamics and Proansamycin B Relationship

34a-Deoxy-rifamycin W serves as the entry point to a clinically significant shunt pathway that yields 8-deoxy-rifamycin derivatives. Biotransformation studies show this intermediate is converted to proansamycin B—a pivotal shunt metabolite—via enzymatic reductions and methylations. Proansamycin B subsequently undergoes oxidative rearrangement to form 8-deoxy-rifamycin B, a structural variant lacking the C8 oxygen functionality essential for the antibacterial activity of mature rifamycins. This shunt operates parallel to the main C34a-hydroxylation pathway and is amplified in specific mutant strains (e.g., F1/24), where flux through the main pathway is impaired [1] [2].

Genetic and Enzymatic Regulation of Precursor Flux

The fate of 34a-deoxy-rifamycin W is governed by cytochrome P450 enzymes encoded within the rif gene cluster:

  • Rif-Orf13 (in A. mediterranei): Directly hydroxylates C34a to convert 34a-deoxy-rifamycin W to rifamycin W. Heterologous expression of rif-orf13 in Streptomyces lividans confirms this activity, as it efficiently transforms 16-demethyl-34a-deoxy-rifamycin W into 16-demethylrifamycin W [7].
  • Sare1259 (in Salinispora arenicola): Catalyzes a divergent oxidative rearrangement of 34a-deoxy-rifamycin W, generating both rifamycin W and the saliniketal antibiotics. This bifunctional P450 enables pathway branching in marine actinomycetes [3] [4].
  • Rif-Orf5: While primarily associated with later steps (C12/C29 olefin cleavage in rifamycin W), this P450 can complement Rif-Orf13 activity in hydroxylation-deficient mutants, indicating functional redundancy [5] [7].

Table 1: Key Enzymes Regulating 34a-Deoxy-rifamycin W Metabolism

EnzymeOrganismFunctionGenetic Evidence
Rif-Orf13A. mediterraneiC34a hydroxylationGene knockout abolishes rifamycin W production
Sare1259S. arenicolaOxidative rearrangement to rifamycin/saliniketalsDeletion halts all ansamycin production
Rif-Orf5A. mediterraneiC12/C29 cleavage; complements C34a hydroxylationΔrif-orf5 accumulates rifamycin W derivatives

Comparative Analysis of Rifamycin W and 34a-Deoxy-rifamycin W Biosynthetic Divergence

Structurally, 34a-deoxy-rifamycin W and rifamycin W differ solely by the C34a hydroxyl group, yet this minor modification dictates profound biosynthetic consequences:

  • Oxidative Cleavage Susceptibility: Rifamycin W undergoes C12/C29 olefin cleavage by Rif-Orf5 to form the naphthoquinone core of rifamycin B. In contrast, 34a-deoxy-rifamycin W is refractory to this cleavage, instead accumulating or entering shunt pathways [5] [6].
  • Downstream Modifications: Rifamycin W is converted to rifamycin S via intermediates like rifamycin W-28-desmethyl-28-carboxy and rifamycin W-hemiacetal (with established C28 R-stereochemistry). 34a-Deoxy-rifamycin W lacks these transformation capabilities [1] [2].
  • Mutant Phenotypes: Δrif-orf5 mutants of A. mediterranei accumulate rifamycin W analogues but not 34a-deoxy derivatives, confirming that C34a hydroxylation precedes Rif-Orf5 action. Conversely, Rif-Orf13-deficient strains accumulate 34a-deoxy-rifamycin W and its retro-Claisen cleavage products (e.g., compounds 1–4 from Δrif-orf5 mutants) [5] [6].

Table 2: Functional Divergence Between 34a-Deoxy-rifamycin W and Rifamycin W

Characteristic34a-Deoxy-rifamycin WRifamycin W
C34a HydroxylationAbsentPresent
Susceptibility to Rif-Orf5ResistantSusceptible (cleaves C12/C29 bond)
Downstream ProductsProansamycin B, saliniketals, retro-Claisen cleaved compoundsRifamycin S, rifamycin B
Biological ActivityAntibacterial (e.g., compound 3: MIC 0.5 µg/mL vs S. aureus)Limited bioactivity prior to quinone formation

Properties

Product Name

34a-Deoxy-rifamycin W

IUPAC Name

(7E,9S,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-3,7,9,11,13,15,17,21-octamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone

Molecular Formula

C35H45NO10

Molecular Weight

639.7 g/mol

InChI

InChI=1S/C35H45NO10/c1-14-10-9-11-15(2)35(46)36-22-13-23(37)24-25(32(43)21(8)33(44)26(24)34(22)45)29(40)17(4)12-16(3)28(39)19(6)31(42)20(7)30(41)18(5)27(14)38/h9-14,16,18-20,27-28,30-31,38-39,41-44H,1-8H3,(H,36,46)/b10-9+,15-11-,17-12+/t14-,16-,18+,19+,20+,27-,28-,30+,31+/m0/s1

InChI Key

VFGOUSMZKMNRLA-CVQHHNHTSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.